

An In-depth Technical Guide to the Deuterium Labeling Position in Butoconazole-d5

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Compound of Interest

Compound Name: Butoconazole-d5 (nitrate)

Cat. No.: B15142427

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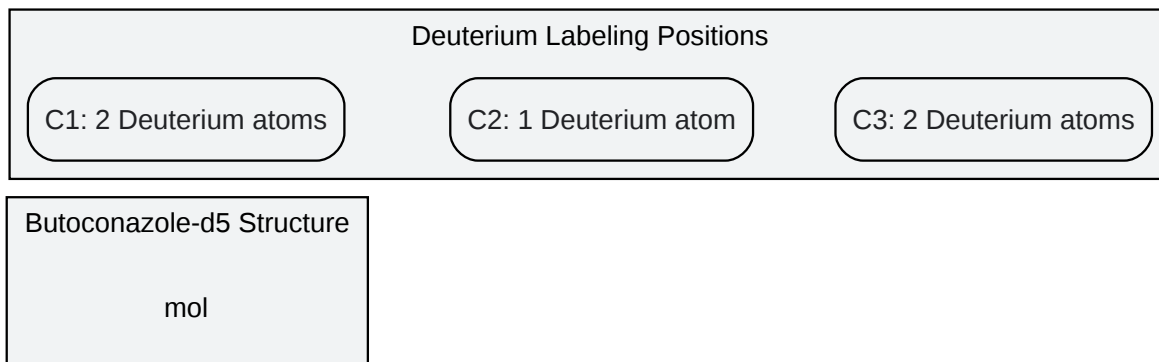
This technical guide provides a comprehensive overview of the deuterium labeling in Butoconazole-d5, a crucial isotopically labeled internal standard for quantitative bioanalytical studies. This document outlines the precise location of the deuterium atoms, relevant experimental protocols for its characterization, and the mechanism of action of Butoconazole.

Deuterium Labeling Position

Butoconazole-d5 is a deuterated analog of Butoconazole, an imidazole antifungal agent. The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms. The precise location of these deuterium atoms is critical for its use as an internal standard in mass spectrometry-based assays, ensuring that it is chemically identical to the analyte but mass-shifted.

Based on the IUPAC name provided by LGC Standards, a supplier of certified reference materials, the five deuterium atoms in rac Butoconazole-d5 Nitrate are located on the butyl chain of the molecule.^[1] The IUPAC name is 1-[(2R)-4-(4-chlorophenyl)-1,1,2,3,3-pentadeuterio-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid.^[1]

This specific labeling pattern is illustrated in the chemical structure diagram below.



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Figure 1: Chemical structure of Butoconazole with deuterium labeling positions on the butyl chain highlighted.

Table 1: Summary of Deuterium Labeling in Butoconazole-d5

Property	Value	Source
Chemical Name	rac Butoconazole-d5 Nitrate	[2]
Molecular Formula	C ₁₉ H ₁₂ D ₅ Cl ₃ N ₂ S · HNO ₃	[1]
Deuterium Atom Count	5	[1]
Labeling Positions	Two on C1, one on C2, and two on C3 of the butyl chain	[1]

Experimental Protocols

The characterization and confirmation of the deuterium labeling positions in Butoconazole-d5, as well as its quantification in biological matrices, would typically involve the following key experimental methodologies.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for confirming the isotopic enrichment and determining the fragmentation pattern of deuterated compounds.

Protocol for LC-MS/MS Analysis:

- Chromatographic Separation:
 - System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 μ m).
 - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometric Detection:
 - System: A triple quadrupole mass spectrometer.
 - Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
 - Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion to a specific product ion. For unlabeled Butoconazole, a known transition is m/z 413.4 \rightarrow 164.9.[3] For Butoconazole-d5, the expected parent ion would be m/z 418.4. The fragmentation pattern would need to be analyzed to determine the corresponding product ion, which would be shifted by the mass of the deuterium atoms on the fragment.
 - Data Analysis: Confirmation of the mass shift of +5 Da for the parent ion of Butoconazole-d5 compared to Butoconazole. Analysis of the fragmentation pattern to confirm the location of the deuterium atoms on the butyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules and can definitively confirm the positions of deuterium labeling.

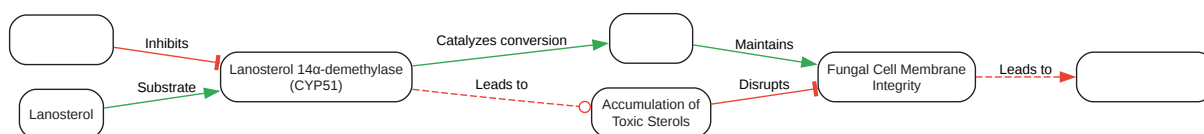
Protocol for ^1H and ^{13}C NMR Analysis:

- Sample Preparation: Dissolve a known quantity of Butoconazole-d5 in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- ^1H NMR Spectroscopy:
 - Acquire a ^1H NMR spectrum.
 - Expected Observation: The signals corresponding to the protons on the C1, C2, and C3 positions of the butyl chain in the spectrum of unlabeled Butoconazole will be absent or significantly reduced in intensity in the spectrum of Butoconazole-d5. The absence of these signals confirms the location of the deuterium atoms.
- ^{13}C NMR Spectroscopy:
 - Acquire a ^{13}C NMR spectrum.
 - Expected Observation: The carbon signals for C1, C2, and C3 of the butyl chain will show coupling to deuterium (a triplet for $-\text{CD}_2-$ and a multiplet for $-\text{CD}-$), and their chemical shifts may be slightly altered compared to the unlabeled compound.

Mechanism of Action of Butoconazole

Butoconazole, like other imidazole antifungal agents, exerts its effect by disrupting the fungal cell membrane. The primary target is the enzyme lanosterol 14 α -demethylase, a key enzyme in the biosynthesis of ergosterol.^{[4][5][6]} Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The inhibition of lanosterol 14 α -demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors. This alters the integrity and fluidity of the fungal cell membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, inhibition of fungal growth and cell death.



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Figure 2: Simplified signaling pathway of Butoconazole's mechanism of action.

Application in Drug Development

The use of deuterated internal standards like Butoconazole-d5 is a standard practice in pharmacokinetic and bioequivalence studies during drug development. The stable isotopic label ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects in LC-MS/MS assays, leading to accurate and precise quantification of the drug in biological samples.

Conclusion

The deuterium labeling in Butoconazole-d5 is specifically located on the butyl chain at the C1, C2, and C3 positions. This precise labeling is essential for its function as a reliable internal standard in bioanalytical methods. The characterization of this and other deuterated compounds relies on robust analytical techniques such as mass spectrometry and NMR spectroscopy. A thorough understanding of its labeling, combined with knowledge of its mechanism of action, is vital for its effective application in pharmaceutical research and development.

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